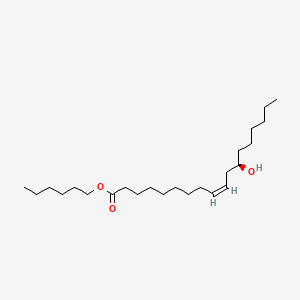
Hexyl (R)-12-hydroxyoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl ®-12-hydroxyoleate is an ester compound derived from oleic acid, a monounsaturated fatty acid, and hexanol This compound is characterized by the presence of a hydroxyl group at the 12th carbon of the oleic acid chain, making it a hydroxy ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with hexanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hexyl ®-12-hydroxyoleate may involve continuous esterification processes. These processes utilize large-scale reactors where oleic acid and hexanol are continuously fed into the system, and the ester product is continuously removed. Catalysts such as sulfuric acid or solid acid catalysts are used to enhance the reaction rate and yield. The product is then subjected to purification steps, including distillation and filtration, to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield oleic acid and hexanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis (saponification) can be carried out using sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄) are used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Oleic acid and hexanol.
Transesterification: Different esters and alcohols.
Applications De Recherche Scientifique
Hexyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of Hexyl ®-12-hydroxyoleate involves its interaction with biological membranes and enzymes. The hydroxyl group at the 12th carbon allows it to participate in hydrogen bonding and other interactions with proteins and lipids. This can affect membrane fluidity and permeability, as well as enzyme activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Hexyl ®-12-hydroxyoleate can be compared with other similar compounds, such as:
Methyl oleate: An ester of oleic acid and methanol, used as a biodiesel component.
Ethyl oleate: An ester of oleic acid and ethanol, used as a solvent and in pharmaceutical formulations.
Butyl oleate: An ester of oleic acid and butanol, used as a plasticizer and lubricant.
Uniqueness
Hexyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group at the 12th carbon, which imparts distinct chemical and physical properties. This hydroxyl group allows for additional hydrogen bonding and interactions, making it suitable for specific applications in cosmetics and pharmaceuticals.
Propriétés
Numéro CAS |
6030-14-4 |
|---|---|
Formule moléculaire |
C24H46O3 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
hexyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h13,16,23,25H,3-12,14-15,17-22H2,1-2H3/b16-13-/t23-/m1/s1 |
Clé InChI |
KITUJVIGXXGBLV-AONZOJHOSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCC)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


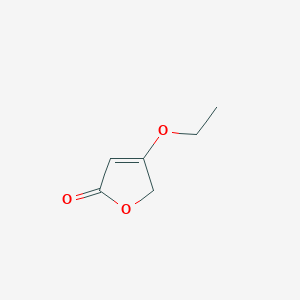
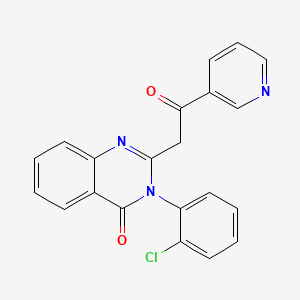
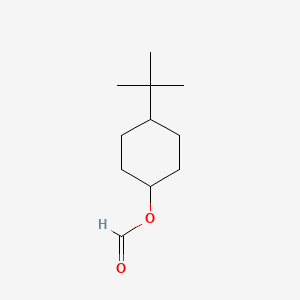


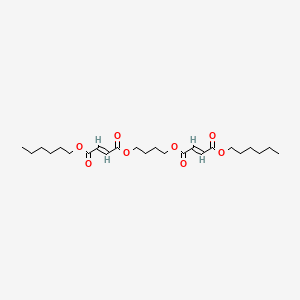

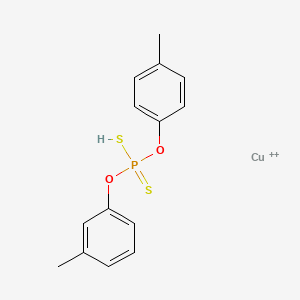
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
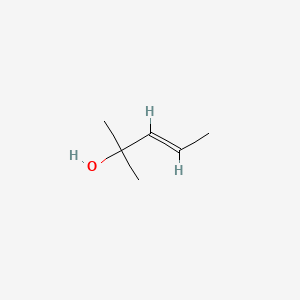

![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)


